Methyl 6-aminobenzo[d]thiazole-2-carboxylate
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Overview
Description
Methyl 6-aminobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-aminobenzo[d]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methyl 2-bromo-3-nitrobenzoate under basic conditions, followed by reduction of the nitro group to an amino group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for reduction.
Substitution: Various nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the amino derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl 6-aminobenzo[d]thiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of fluorescent probes and other diagnostic tools.
Mechanism of Action
The mechanism of action of methyl 6-aminobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell wall synthesis. The anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
- Methyl 2-aminobenzo[d]thiazole-6-carboxylate
- Methyl 4-aminobenzo[d]thiazole-2-carboxylate
- Methyl 5-aminobenzo[d]thiazole-2-carboxylate
Comparison: Methyl 6-aminobenzo[d]thiazole-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacological properties and potency, making it a valuable compound for targeted drug design and development .
Properties
IUPAC Name |
methyl 6-amino-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZRTPUGIYGNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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